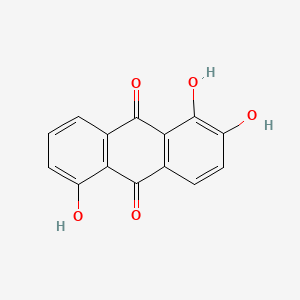
1,2,5-Trihydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trihydroxyanthraquinone, also known as oxyanthrarufin, is an organic compound derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. This compound is part of the trihydroxyanthraquinone family, which includes several isomers with varying positions of hydroxyl groups. These compounds are known for their vibrant colors and have been historically significant as dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trihydroxyanthraquinone can be synthesized through a nucleophilic substitution reaction of anthracene. The process involves the nitration of anthracene to produce 2-nitroanthracene, which is then subjected to further reactions to introduce hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of 1,2-dihydroxyanthracene-9,10-dione in the presence of boric acid and fuming sulfuric acid, followed by hydrolysis . Another method includes the reaction of 5,6-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1,2,5-Trihydroxyanthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential as an antioxidant and free radical scavenger.
Medicine: Studied for its anticancer properties and ability to inhibit cancer cell proliferation.
Industry: Utilized as a dye and in photopolymerization processes under green LED irradiation.
Mechanism of Action
The mechanism of action of 1,2,5-Trihydroxyanthraquinone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It inhibits key cellular proteins involved in cancer progression, such as kinases and topoisomerases.
Comparison with Similar Compounds
1,2,5-Trihydroxyanthraquinone is unique among its isomers due to the specific positions of its hydroxyl groups. Similar compounds include:
- 1,2,3-Trihydroxyanthraquinone (anthragallol)
- 1,2,4-Trihydroxyanthraquinone (purpurin)
- 1,2,6-Trihydroxyanthraquinone (flavopurpurin)
- 1,2,7-Trihydroxyanthraquinone (isopurpurin)
- 1,2,8-Trihydroxyanthraquinone (oxychrysazin)
Each of these compounds has unique properties and applications, but this compound stands out for its specific reactivity and potential in various fields.
Properties
CAS No. |
6486-93-7 |
|---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1,2,5-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-8-3-1-2-6-10(8)12(17)7-4-5-9(16)14(19)11(7)13(6)18/h1-5,15-16,19H |
InChI Key |
FMRLRBCECZNJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


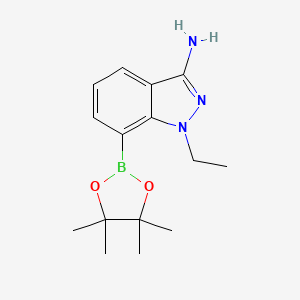
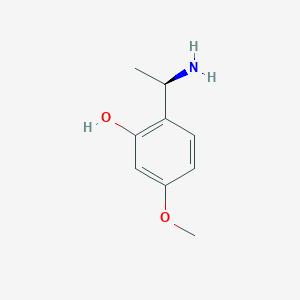
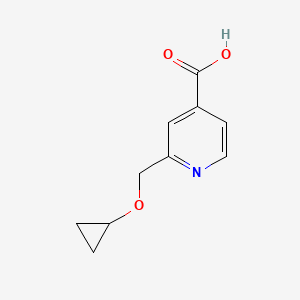
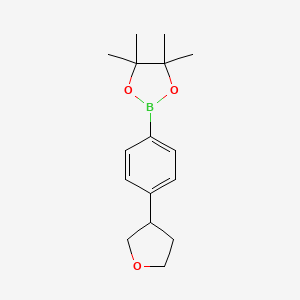
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)

![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)

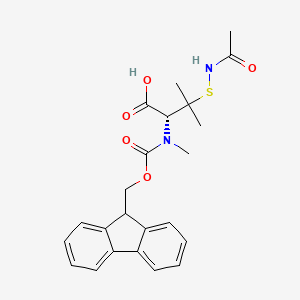
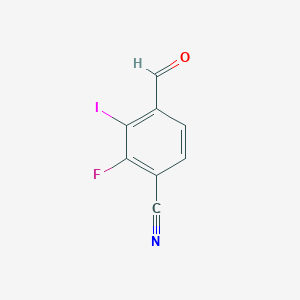
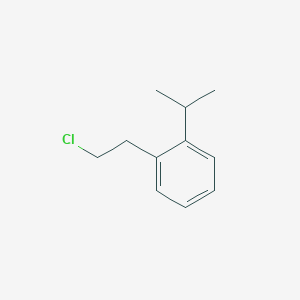

![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
